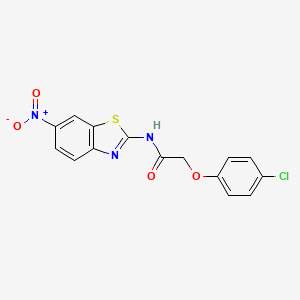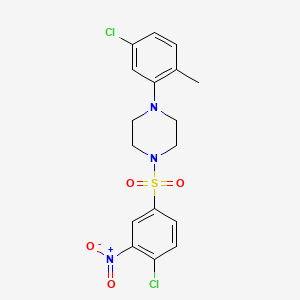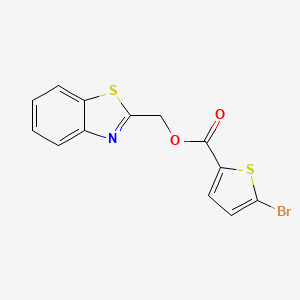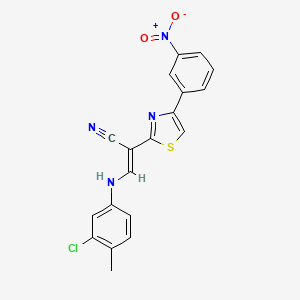![molecular formula C16H12ClN5 B2872514 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine CAS No. 339279-61-7](/img/structure/B2872514.png)
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine” is a chemical compound with the molecular formula C16H12ClN5 . It has an average mass of 309.753 Da . This compound has attracted considerable attention in the field of scientific research due to its potential.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenyl group and a diazenyl group that is further connected to a chlorophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 309.76 , and a predicted density of 1.34±0.1 g/cm3 . The predicted boiling point is 581.4±60.0 °C .Applications De Recherche Scientifique
Structural and Spectral Analysis
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine and related compounds have been studied for their structural characteristics and bonding. Spectral analysis using FT IR and FT Raman spectra, along with molecular geometry investigations, has contributed to understanding the compound's interaction mechanisms. Such studies are fundamental in drug design, providing insights into how molecular structures and bonding configurations can influence drug efficacy and interaction with biological targets (Sherlin et al., 2018).
Polymerization Catalysts
Compounds with similar structures have found applications in the field of polymer chemistry, acting as catalysts in olefin polymerization. This includes the development of new ligands and complexes that exhibit promising polymerization properties, which is crucial for creating new materials with tailored properties for various industrial applications (Schmid et al., 2001).
Antimicrobial and Antitumor Activities
Research has also focused on the antimicrobial, antitumor, and enzyme inhibitor activities of pyrimidinamine derivatives. Such compounds have been synthesized and tested for their potential therapeutic effects against bacterial, fungal, and cancer cell lines. Identifying new molecules with significant bioactivities is crucial for the development of new treatments and drugs (Edrees et al., 2010).
Organic Semiconductors
Adjusting the molecular structure of naphthodithiophene diimides by incorporating electron-deficient substituents has explored the development of n-channel organic semiconductors. Such modifications aim to improve the semiconductors' air stability and electronic properties, which are essential for organic electronics applications, including organic thin-film transistors (OTFTs) (Nakano et al., 2015).
Anticonvulsant Activities
Some derivatives of this compound have been synthesized and tested for their anticonvulsant activities. These studies are part of ongoing efforts to discover new therapeutic agents for treating epilepsy and related seizure disorders (Fiakpui et al., 1999).
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)diazenyl]-4-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5/c17-12-8-4-5-9-13(12)21-22-14-10-19-16(18)20-15(14)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSNZQJZBZZHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2872434.png)
![N-[4-(3-Cyclobutylthiomorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2872439.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2872444.png)
![Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate](/img/structure/B2872446.png)

![3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B2872449.png)

![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2872451.png)
![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2872452.png)
![3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B2872454.png)
